![molecular formula C19H22N4O B2843007 N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide CAS No. 1798398-20-5](/img/structure/B2843007.png)
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide
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Overview
Description
“N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidin-4-yl group, and a cinnamamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” are not available in the retrieved papers, the compound’s pyrrolidine ring can undergo various reactions. For example, it can be functionalized or used to construct other rings .Scientific Research Applications
Plant Growth Stimulation
The synthesis of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide derivatives has revealed a pronounced plant growth stimulating effect. In preliminary biological screening, these compounds demonstrated growth-enhancing properties, achieving levels of 65–87% relative to heteroauxin—a well-known plant growth regulator .
Antibacterial Activity
While specific derivatives of this compound have not been explicitly mentioned, it’s worth investigating its antibacterial potential. Structure-activity relationship (SAR) studies have shown that N′-substituents play a crucial role in determining antibacterial activity. For instance, N′-Ph (phenyl) substituents tend to enhance activity. Further exploration of derivatives with different substituents could provide valuable insights .
Depression and Addiction Treatment
Interestingly, Kappa opioid receptor (KOR) antagonists have shown promise in treating depression and addiction. Although not directly linked to our compound, these findings highlight the potential therapeutic applications of compounds that interact with KORs .
Ribosomal S6 Kinase Inhibition
The compound displayed an inhibitory effect on ribosomal S6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM. While this activity may not be the primary focus, it suggests potential applications related to cell signaling pathways and protein synthesis .
Scaffold for Drug Discovery
The pyrrolidine scaffold in this compound is versatile and widely used in drug discovery. Researchers can modify it to create novel molecules targeting various biological pathways. Investigating additional derivatives based on this scaffold could yield exciting results .
Future Directions
The future directions for “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
properties
IUPAC Name |
(E)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-15-13-17(22-19(21-15)23-11-5-6-12-23)14-20-18(24)10-9-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBGDVLNGXUEHJ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide |
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